Talibegron

描述

Contextualization of Talibegron within the Adrenoceptor Agonist Class

This compound is classified as a β3-adrenoceptor agonist. uni.lunih.govnih.gov Adrenoceptors, a type of G protein-coupled receptor, are targets for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) and are involved in regulating numerous physiological functions. The β3-adrenoceptor is one of the three main subtypes of beta-adrenoceptors, and agonists targeting this receptor have been of interest for their potential metabolic effects. This compound's activity at the β3-adrenoceptor has been a central focus of its study in preclinical settings.

Historical Perspective of this compound's Initial Research Trajectory in Academic Settings

The initial research into this compound originated within academic and pharmaceutical research contexts, driven by the potential therapeutic applications of β3-adrenoceptor modulation.

This compound was initially identified and investigated under the code name ZD2079. uni.lunih.govnih.gov It was developed by AstraZeneca PLC. uni.lu Early research aimed to explore its properties as a selective β3-adrenoceptor agonist.

Academic interest in ZD2079 (this compound) stemmed from the broader research into the physiological roles of β3-adrenoceptors, particularly their involvement in metabolic processes such as lipolysis and thermogenesis in adipose tissue. Preclinical exploration involved both in vitro and in vivo studies to characterize its pharmacological profile and potential effects.

In vitro findings: Studies in isolated tissues demonstrated that this compound hydrochloride (ZD2079 hydrochloride) is a potent β3-adrenoceptor agonist with vasorelaxant effects. nih.gov For instance, it produced a concentration-dependent relaxation of phenylephrine-preconstricted rat mesenteric artery. nih.gov It also relaxed isolated aorta in vitro.

In vivo preclinical findings: In vivo studies in lean mice showed that ZD2079 inhibited ob gene expression and reduced circulating leptin levels. nih.gov Studies in rats also examined the effects of this compound (ZD2079) on isolated carotid artery rings, demonstrating concentration-dependent relaxation. Research also explored its effects on energy expenditure in obese subjects, although with limited stimulatory effect observed.

Data from preclinical studies highlight the compound's interaction with the β3-adrenoceptor and its influence on related physiological parameters.

Identification and Early Investigation as ZD2079

Rationale for Continued Academic Research on this compound as a Probe Compound

Despite its development trajectory, this compound continues to be relevant in academic research as a probe compound. Its established activity as a selective β3-adrenoceptor agonist makes it a valuable tool for dissecting the specific roles of this receptor subtype in various biological systems and pathological conditions. Academic researchers utilize such selective agonists to understand signaling pathways, investigate tissue-specific receptor function, and explore potential therapeutic targets without the complexities associated with less selective compounds. The availability of this compound for research purposes facilitates ongoing investigations into adrenoceptor pharmacology and related physiological processes. nih.govnih.gov

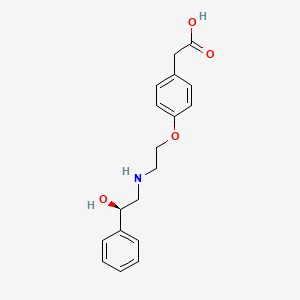

Structure

3D Structure

属性

CAS 编号 |

146376-58-1 |

|---|---|

分子式 |

C18H21NO4 |

分子量 |

315.4 g/mol |

IUPAC 名称 |

2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid |

InChI |

InChI=1S/C18H21NO4/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22/h1-9,17,19-20H,10-13H2,(H,21,22)/t17-/m0/s1 |

InChI 键 |

SRBPKVWITYPHQR-KRWDZBQOSA-N |

SMILES |

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O |

手性 SMILES |

C1=CC=C(C=C1)[C@H](CNCCOC2=CC=C(C=C2)CC(=O)O)O |

规范 SMILES |

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O |

产品来源 |

United States |

Molecular Pharmacology of Talibegron: Receptor Interactions and Intracellular Dynamics

Characterization of β3-Adrenoceptor Agonism by Talibegron

This compound, also known as ZD2079, is described as a potent β3-adrenoceptor agonist. medchemexpress.comnih.gov

Receptor Binding Affinity and Selectivity Profiling in Heterologous Expression Systems

While specific detailed data on this compound's binding affinity and selectivity profiling in heterologous expression systems were not extensively available in the search results, research on β3-adrenoceptor agonists in general provides context. Studies have shown that binding and adenylyl cyclase activity assays performed using isolated membrane preparations can yield β3-AR binding affinities in the micromolar range for tested compounds. nih.gov However, lower potencies, in the nanomolar range, have been reported for the same compounds when measured in whole-cell assays (such as cAMP, lipolysis, or respiration), suggesting that the G-protein coupling efficiency for the β3-AR is better captured in a whole-cell context. nih.gov The human β3-AR was cloned in 1989, which facilitated further studies on the selectivity of compounds. nih.gov

Ligand-Receptor Interaction Studies through Computational Modeling and Structural Biology Approaches

Information specifically on computational modeling and structural biology approaches applied to this compound's interaction with β3-adrenoceptors was not found in the provided search results. However, understanding ligand-receptor interactions at a structural level is crucial for rational drug design. Computational methods and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are commonly used to elucidate how ligands bind to GPCRs, including adrenergic receptors. These studies can provide insights into the specific residues involved in binding, the conformational changes induced by ligand binding, and the determinants of receptor selectivity.

Investigation of Post-Receptor Signaling Cascades Activated by this compound

Agonist binding to β-adrenoceptors, including the β3 subtype, triggers intracellular signaling cascades. medchemexpress.commedchemexpress.com These receptors are coupled to Gs proteins, which play a key role in initiating these downstream events. medchemexpress.commedchemexpress.com

Activation of Adenylyl Cyclase and Cyclic AMP (cAMP) Production

A primary signaling pathway activated by β-adrenoceptor agonists is the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). medchemexpress.commedchemexpress.com The binding of an agonist to the β3-adrenoceptor leads to the activation of the associated Gs protein, which in turn activates adenylyl cyclase, resulting in increased intracellular cAMP levels. medchemexpress.commedchemexpress.com This increase in cAMP is a key second messenger that mediates many of the downstream effects of β3-adrenoceptor activation. Forskolin, another compound known to induce a thermogenic response in brown adipose tissue (BAT), activates adenylyl cyclase directly, increasing intracellular cAMP levels. nih.govmedcraveonline.com

Downstream Effectors of β3-Adrenoceptor Activation (e.g., Protein Kinase A, MAPK pathways)

Elevated levels of cAMP activate protein kinase A (PKA), a key downstream effector in the β-adrenoceptor signaling pathway. medchemexpress.commedchemexpress.com PKA then phosphorylates various target proteins within the cell, leading to a range of physiological responses. medchemexpress.com While the search results did not provide specific details on this compound's effects on MAPK pathways, GPCRs, including adrenergic receptors, can also signal through other pathways such as the MAPK and PI3K pathways, although the primary coupling for β-adrenoceptors is via Gs proteins and the cAMP/PKA pathway. medchemexpress.com Norepinephrine (B1679862), a natural agonist for β3-adrenoceptors, has been shown to increase glucose transport in brown adipocytes through a pathway involving cAMP, PKA, and PI3-kinase, stimulating conventional and novel PKCs. nih.gov

Uncoupling Protein 1 (UCP1) Modulation and Thermogenic Pathway Research in Cellular Models

A significant downstream effect of β3-adrenoceptor activation in brown and beige adipocytes is the modulation of Uncoupling Protein 1 (UCP1). nih.govnih.govmedcraveonline.com UCP1 is a protein located in the inner mitochondrial membrane that uncouples oxidative phosphorylation from ATP synthesis, leading to heat production (thermogenesis). nih.govmedcraveonline.com Activation of β3-adrenoceptors by agonists like this compound increases intracellular cAMP, which activates PKA. PKA then phosphorylates targets that ultimately lead to increased expression and activity of UCP1. nih.govmedcraveonline.com This process enhances the thermogenic capacity of adipocytes. Studies have shown that β3-adrenoceptor agonists can stimulate brown and white adipocyte lipolysis in rodent models. nih.gov The activation of BAT by β3-adrenoceptor agonists, leading to increased glucose uptake and enhanced β-oxidation, along with elevated transcription of the UCP1 gene, has been investigated as a potential strategy for addressing metabolic disorders like obesity and diabetes. nih.govmedcraveonline.com

This compound is a chemical compound that has been investigated for its pharmacological properties, particularly as a β3-adrenoceptor agonist. Agonists targeting the β3-adrenoceptor have been explored for their potential therapeutic applications in various conditions, including metabolic disorders and overactive bladder nih.gov. This compound hydrochloride has been identified as a β3 adrenoceptor agonist cymitquimica.com.

The β3-adrenoceptor is a G protein-coupled receptor (GPCR) that is primarily coupled to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.org. β3-adrenoceptors can also couple with Gi proteins, which can lead to a decrease in intracellular cAMP wikipedia.org. The specific intracellular dynamics triggered by this compound binding to the β3-adrenoceptor involve this G protein-mediated signaling cascade, ultimately influencing downstream cellular processes. The C-terminus of β3-AR lacks phosphorylation sites for both PKA and β-ARK kinases, which are involved in the agonist-dependent desensitization of β1- and β2-ARs. This structural difference suggests that β3-ARs may be resistant to agonist-induced desensitization, potentially making them interesting targets for chronic treatments mdpi.com.

Exploration of this compound's Influence on Insulin (B600854) Sensitivity Mechanisms at a Cellular and Molecular Level

Insulin sensitivity is a critical aspect of metabolic health, and impaired insulin action in tissues like muscle and adipose tissue is a hallmark of conditions such as type 2 diabetes zen-bio.comnih.gov. Compounds that can enhance insulin sensitivity in these tissues may hold therapeutic potential zen-bio.com. Agonists of the β3-adrenoceptor have been investigated for their effects on metabolic processes, including glucose and lipid metabolism, which are directly relevant to insulin sensitivity guidetopharmacology.orge-dmj.org.

While direct, detailed information specifically on this compound's influence on insulin sensitivity mechanisms at a cellular and molecular level is limited in the provided search results, the known pharmacology of β3-adrenoceptor agonists provides a framework for understanding its potential effects. β3-adrenoceptor activation has been reported to exert effects on cellular metabolism in adipocytes and improve glucose handling in vivo guidetopharmacology.org.

Glucose Uptake and Metabolism in Adipocytes and Myocytes

Glucose uptake in adipocytes and myocytes is primarily mediated by the glucose transporter GLUT4, which translocates from intracellular stores to the plasma membrane in response to insulin zen-bio.comnih.govmdpi.com. This translocation is considered the rate-limiting step for insulin-dependent glucose utilization in these tissues nih.gov.

Studies on β3-adrenoceptor agonists in general have indicated effects on glucose metabolism. For instance, mirabegron, another selective β3-adrenoceptor agonist, has been shown to activate human brown adipocytes and increase glucose metabolism in different species medcraveonline.comnih.gov. While the precise mechanisms by which this compound might influence glucose uptake and metabolism in adipocytes and myocytes require specific investigation, the activation of β3-adrenoceptors is known to trigger signaling pathways that can impact glucose handling. In adipocytes, glucose uptake is essential for insulin-stimulated fatty acid synthesis nih.gov.

Lipid Mobilization and Metabolism in Adipose Tissue

Adipose tissue plays a crucial role in regulating systemic glucose and lipid metabolism e-dmj.org. Lipid metabolism in adipocytes involves processes such as lipolysis (breakdown of triglycerides) and fatty acid synthesis e-dmj.orgnih.gov. β3-adrenoceptor activation is known to stimulate lipolysis in adipocytes mdpi.comnih.gov.

Chronic β3-adrenergic activation has been observed to simultaneously increase lipolysis and de novo lipogenesis in adipose tissues, leading to increased lipid turnover e-dmj.org. This process is associated with the upregulation of genes involved in fatty acid synthesis, fatty acid oxidation, and glycerol (B35011) metabolism e-dmj.org. While direct studies on this compound's specific effects on lipid mobilization and metabolism are not extensively detailed in the provided results, its action as a β3-adrenoceptor agonist suggests it would likely influence these pathways in adipose tissue. The activation of brown adipose tissue by β3-adrenoceptor agonists can also lead to increased energy expenditure through thermogenesis, which involves the breakdown of triglycerides nih.govmdpi.com.

Comparative Analysis of this compound's Molecular Pharmacology with Other β3-Adrenoceptor Modulators

This compound belongs to the class of β3-adrenoceptor agonists, which includes other compounds such as mirabegron, vibegron, and solabegron (B109787) nih.gov. These modulators share the common mechanism of targeting the β3-adrenoceptor, but they can differ in their selectivity, potency, and specific pharmacological profiles.

Mirabegron is a selective β3-adrenoceptor agonist that has been approved for the treatment of overactive bladder nih.govwikipedia.orgyoutube.com. It has been shown to activate human brown adipocytes and increase resting metabolic rate medcraveonline.comnih.gov. Mirabegron is reported to have a higher potency in humans compared to some other β3-adrenoceptor agonists like CL316,243 medcraveonline.com.

Vibegron is another potent and selective β3-adrenoceptor agonist that has also been developed for the management of overactive bladder nih.govnih.govwikipedia.orgguidetopharmacology.org. It has advanced through clinical trials and received approval in some regions mdpi.comwikipedia.org.

Solabegron is a selective agonist for the β3-adrenoceptor that has been investigated for conditions like overactive bladder and irritable bowel syndrome wikipedia.orgwikipedia.orgnih.gov. It has been shown to produce visceral analgesia by releasing somatostatin (B550006) from adipocytes wikipedia.orgnih.gov.

While all these compounds target the β3-adrenoceptor, differences in their chemical structures can lead to variations in their binding affinity, efficacy, and potential off-target effects. For instance, some β3-adrenergic agonists have been reported to exhibit antagonism of α1-adrenoceptors as an off-target effect patsnap.com. The basic structure of β3-AR agonists is 2-amino-1-phenylethan-1-ol, with variations affecting selectivity wikipedia.org. Comparative studies are essential to fully understand the nuances of each compound's molecular pharmacology and its implications for therapeutic use.

| Compound | PubChem CID | Primary Target | Key Therapeutic Area(s) Explored | Notes |

| This compound | 158793 | β3-adrenoceptor | Metabolic disorders | β3-adrenoceptor agonist cymitquimica.com |

| Mirabegron | 9865528 | β3-adrenoceptor | Overactive bladder wikipedia.org | Approved drug guidetopharmacology.org |

| Vibegron | 44472635 | β3-adrenoceptor | Overactive bladder wikipedia.org | Approved drug nih.gov |

| Solabegron | 9887812 | β3-adrenoceptor | Overactive bladder, IBS wikipedia.orgnih.gov | Releases somatostatin from adipocytes wikipedia.orgnih.gov |

| CL316,243 | 5311246 | β3-adrenoceptor | Research tool | Selective β3-AR agonist medcraveonline.com |

| ZD7114 | Not found | β3-adrenoceptor | Research tool | Selective β3-AR drug researchgate.net |

| ZD2079 | Not found | β3-adrenoceptor | Research tool | Selective β3-AR drug, also known as this compound researchgate.net |

Preclinical Research Methodologies and Findings in in Vitro Systems

Cell-Based Assays for Receptor Activation and Agonism

Cell-based assays are fundamental for quantifying the activity of compounds at specific receptors. These assays can measure various aspects of receptor function, including ligand binding, receptor activation, and the subsequent initiation of intracellular signaling cascades.

Reporter gene assays are widely used to measure the functional activity of receptors, including G protein-coupled receptors (GPCRs) like the beta-3 adrenoceptor. promega.rothermofisher.commdpi.comatcc.org These assays typically involve transfecting cells with a construct containing a reporter gene (e.g., luciferase or beta-galactosidase) linked to a promoter element that is responsive to the receptor's downstream signaling pathway. promega.rothermofisher.commdpi.com Activation of the beta-3 adrenoceptor, which is primarily coupled to Gs proteins, leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can activate transcription factors such as CREB (cAMP Response Element-Binding protein), which then bind to cAMP Response Elements (CRE) in the reporter construct, driving reporter gene expression. promega.romdpi.com Quantifying the activity of the reporter enzyme provides a sensitive and quantifiable measure of receptor activation. mdpi.comatcc.orgmdpi.com

Intracellular calcium mobilization is another key signaling event that can be assessed in cell-based assays to understand receptor activity and downstream effects. While beta-3 adrenoceptors primarily signal through the Gs-cAMP pathway, they can also, in some contexts or cell types, influence intracellular calcium levels through various mechanisms, including interactions with other signaling pathways or ion channels. nih.govnih.govmdpi.commdpi.comnih.govosti.govmdpi.com Calcium mobilization studies often utilize fluorescent calcium indicators that change their fluorescence properties upon binding to calcium ions, allowing for real-time monitoring of intracellular calcium concentrations using techniques like fluorescence microscopy or fluorimetry. nih.gove-dmj.org

Specific published data on Talibegron's effects on intracellular calcium mobilization in relevant cell types were not found in the performed searches. For a beta-3 agonist, effects on calcium mobilization, if observed, could indicate engagement with secondary signaling pathways or indirect effects on calcium handling mechanisms within the cell.

Cellular metabolism assays, such as measurements of oxygen consumption rate (OCR) and glycolysis, are crucial for evaluating the impact of compounds on cellular energy expenditure and substrate utilization. nih.govmdpi.comdoi.orgnih.govnih.gov Beta-3 adrenoceptor activation is known to stimulate thermogenesis, particularly in brown and beige adipocytes, a process characterized by increased mitochondrial activity and oxygen consumption. nih.govdoi.orgnih.gov Glycolysis, the breakdown of glucose for energy, is also a fundamental metabolic pathway that can be influenced by various stimuli.

Techniques like the Seahorse XF Analyzer can be used to simultaneously measure OCR (a indicator of mitochondrial respiration) and the extracellular acidification rate (ECAR, an indicator of glycolysis) in live cells. doi.org These assays provide insights into how a compound alters cellular bioenergetics.

While beta-3 agonists are known to impact adipocyte metabolism and thermogenesis, specific in vitro data on this compound's effects on oxygen consumption rate or glycolysis in adipocytes or other cell types were not identified in the search results. Studies with other beta-3 agonists have shown increased OCR in adipocytes, reflecting enhanced thermogenic activity. nih.govdoi.org

Intracellular Calcium Mobilization Studies

Primary Cell Culture Studies

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. Studies using primary adipocytes and myocytes allow for the investigation of compound effects on differentiation, maturation, and key metabolic functions in cells that more closely resemble their in vivo counterparts. thermofisher.commdpi.comnih.govmdanderson.org

Adipocyte differentiation (adipogenesis) is the process by which precursor cells differentiate into mature adipocytes, characterized by the accumulation of lipid droplets and the expression of adipocyte-specific genes. promega.romdpi.commdpi.commdpi.comnih.govmdanderson.orgnih.govnih.gov Beta-3 adrenoceptors are present on adipocytes and play a role in regulating adipocyte function and metabolism. researchgate.netnih.gov In vitro differentiation studies typically involve treating preadipocytes with a cocktail of differentiation-inducing factors. mdpi.commdpi.comnih.gov The extent of differentiation can be assessed by visualizing and quantifying lipid accumulation (e.g., using Oil Red O staining) and by measuring the expression of adipogenic marker genes. mdpi.comnih.gov

While this compound is a beta-3 agonist, specific in vitro studies detailing its direct effects on adipocyte differentiation and maturation were not found in the provided search results. Beta-3 adrenoceptor activation has been shown in some contexts to influence adipogenesis and promote the development of beige adipocytes within white adipose tissue. mdanderson.org

Skeletal muscle is a major site of glucose uptake, a process primarily mediated by glucose transporters, particularly GLUT4, which translocates to the cell membrane in response to insulin (B600854) signaling. nih.govmdpi.com Investigating glucose uptake in myocyte cultures is important for understanding a compound's potential impact on glucose homeostasis. nih.govdoi.orgnih.gov In vitro glucose uptake assays in myocytes typically involve exposing cells to labeled glucose or a glucose analog and measuring the amount taken up by the cells under various conditions (e.g., basal or insulin-stimulated). osti.govdoi.orgnih.gov

Adipocyte Differentiation and Maturation Studies

Molecular Mechanism Elucidation in Isolated Cell Systems

Studies utilizing isolated cell systems provide valuable insights into the direct effects of compounds like this compound at the cellular and molecular levels, free from the complexities of systemic physiology.

Gene Expression Profiling (e.g., UCP1, metabolic genes)

Beta-3 adrenergic receptor activation in isolated adipocytes is known to influence the expression of genes involved in thermogenesis and metabolic processes. A key target gene is Uncoupling Protein 1 (UCP1), which is crucial for thermogenesis in brown and beige adipocytes by uncoupling oxidative phosphorylation from ATP synthesis, leading to heat production. nih.govbmbreports.org While the general mechanism of β3-AR agonists inducing UCP1 expression in adipocytes is established nih.govbmbreports.org, specific, detailed gene expression profiling data directly attributed to this compound in isolated cell systems, beyond general mentions of its agonistic activity, were not extensively found in the conducted searches. Some research indicates that this compound may have stimulatory action medcraveonline.com. Another study mentioned this compound in the context of decreasing BNP gene expression in isolated human PMN cells, though BNP is not typically classified as a primary metabolic or thermogenic gene in the context of adipocyte browning. googleapis.com

General research on β3-AR agonists in isolated adipocytes, such as with CL316,243 or isoproterenol, demonstrates upregulation of UCP1 mRNA and protein expression. nih.govbmbreports.org This is often accompanied by changes in the expression of other genes related to mitochondrial biogenesis, fatty acid oxidation, and other metabolic pathways that support increased energy expenditure. nih.govsochob.clfrontiersin.org The precise and comprehensive gene expression signature induced specifically by this compound in isolated adipocytes or other relevant cell types would require dedicated transcriptomic studies.

Protein Phosphorylation and Signaling Pathway Analysis

Activation of beta-3 adrenergic receptors by agonists typically initiates intracellular signaling cascades involving protein phosphorylation events. As a G protein-coupled receptor (GPCR), the β3-AR primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. fujifilm.comepo.org Elevated cAMP then activates protein kinase A (PKA), a key enzyme that phosphorylates various downstream targets. fujifilm.com

In the context of thermogenesis in adipocytes, PKA-mediated phosphorylation plays a crucial role in activating transcription factors, such as CREB, which then promote the expression of thermogenic genes like UCP1. bmbreports.org Additionally, β3-AR activation can also involve other signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway, which is also implicated in UCP1 transcription. fujifilm.com Protein phosphorylation is a fundamental regulatory mechanism in numerous cellular processes and signaling pathways bmbreports.orglongdom.orgwikipedia.orgnih.govtakarabio.com.

In Vivo Preclinical Investigations of Talibegron in Animal Models

Selection and Characterization of Animal Models for Metabolic Research

The choice of animal model in metabolic research is crucial for accurately reflecting human metabolic perturbations and evaluating the efficacy of potential treatments. Rodents, primarily mice and rats, are the most widely used animal models in biomedical research due to their genetic similarities to humans, small size, rapid reproduction, and ease of handling and housing. creative-biolabs.comuzh.ch However, non-rodent models are also employed in specialized preclinical research, offering different physiological characteristics that may be relevant to specific aspects of metabolic disease or for safety pharmacology studies.

Rodent Models of Metabolic Perturbations (e.g., diet-induced metabolic changes)

Rodent models are extensively utilized to study metabolic disorders such as obesity, diabetes, and metabolic syndrome. uzh.chnih.gov Diet-induced obesity (DIO) models are particularly relevant for investigating compounds aimed at treating obesity and its comorbidities, as they mimic the development of these conditions in humans due to high-fat diets. nih.govcriver.com

In DIO models, rodents, often C57BL/6 mice or Sprague-Dawley rats, are fed a high-fat diet, typically with 45% to 60% of calories derived from fat. nih.govcriver.com This dietary intervention leads to increased body weight and adiposity, along with metabolic changes such as hyperinsulinemia, insulin (B600854) resistance, and glucose intolerance, mirroring key features of human metabolic syndrome. criver.comfrontiersin.org Different strains of mice and rats can exhibit varying susceptibility and responses to high-fat diets, making strain selection an important consideration in study design. nih.govnih.gov For example, C57BL/6J mice are frequently used due to their genetic predisposition for weight gain on a high-fat diet. nih.govcriver.com

Beyond DIO models, other genetic or induced rodent models are used to study specific metabolic dysfunctions, such as the Zucker Fatty Rat model, which exhibits obesity and insulin resistance due to defective leptin signaling. criver.com

Non-rodent Models in Specialized Preclinical Research

While rodents are predominant, non-rodent models, including larger mammals like pigs and sheep, are sometimes employed in metabolic and adipose tissue research. nih.govnih.gov These models can offer insights into aspects of adipose tissue biology and thermogenesis that may differ between rodents and humans. nih.govfrontiersin.org For instance, the distribution and characteristics of brown and beige adipose tissue can vary across species. nih.govjfrm.ru Non-rodent models like dogs and mini-pigs are also used in preclinical safety pharmacology studies, including those assessing cardiovascular parameters, which can be relevant when evaluating compounds that may impact metabolic and physiological functions. mdpi.com

Assessment of Talibegron's Impact on Systemic Metabolic Homeostasis in Preclinical Animal Models

Energy Expenditure and Thermogenic Responses

This compound, as a β3-adrenoceptor agonist, is expected to influence energy expenditure, primarily through the activation of thermogenesis in brown and beige adipose tissue. researchgate.net Studies in mouse models, including those with diet-induced obesity, have investigated the effects of this compound (also referred to as ZD 2079 or ZD 7114 in some contexts) on increasing metabolic rate and inducing adipose tissue thermogenesis. medcraveonline.com Increased thermogenesis, the process of heat generation, particularly in brown adipose tissue (BAT), contributes to increased energy expenditure and can play a role in regulating body weight. elifesciences.orgsochob.clnih.gov

Research has shown that activating thermogenesis in mouse BAT can lead to elevated whole-body energy expenditure and resistance to weight gain when fed a high-fat diet. sochob.cl While this compound has demonstrated some effect in mouse models of diet-induced obesity, further studies are indicated to fully understand its impact in various disease models. medcraveonline.com

Substrate Utilization and Metabolic Flux Studies

Investigating substrate utilization and metabolic flux provides a deeper understanding of how this compound influences the body's preference for burning different energy sources, such as glucose and fatty acids. Metabolic flux analysis, particularly using techniques like 13C-MFA, allows for the quantification of reaction rates within metabolic pathways. frontiersin.org While general methods for studying substrate utilization and metabolic flux in animal models exist, specific detailed findings regarding this compound's direct impact on these processes were not prominently found in the search results. However, the broader context of metabolic research in animal models involves techniques to measure glucose metabolism, fatty acid oxidation, and the flow of metabolites through central metabolic pathways. frontiersin.orgresearchgate.netphenogenomics.cz Understanding how this compound might alter these fluxes is crucial for elucidating its mechanisms of action in improving metabolic homeostasis.

Studies in rodent models of metabolic disorders utilize techniques like glucose tolerance tests, insulin tolerance tests, and indirect calorimetry to assess how interventions affect glucose metabolism and energy expenditure. phenogenomics.cz These methods can provide insights into changes in substrate utilization at a systemic level.

Investigation of Adipose Tissue Biology in Response to this compound Administration in Animal Models

Adipose tissue, once considered merely an energy storage organ, is now recognized as a dynamic endocrine organ playing a crucial role in metabolic homeostasis. nih.gov Preclinical studies with this compound in animal models have investigated its effects on adipose tissue biology, particularly its influence on brown and white adipose tissue.

Research in diet-induced obese mice has shown changes in adipose tissue, including macrophage recruitment and increased expression of pro-inflammatory mediators in whitened BAT, highlighting the link between obesity, adipose tissue dysfunction, and inflammation. nih.gov Compounds that can influence adipose tissue health and function, such as those promoting browning or reducing inflammation, are of interest in metabolic disease research. While direct detailed findings on this compound's specific effects on adipose tissue remodeling or inflammation were not extensively detailed in the provided search results, its known mechanism of action as a β3-adrenoceptor agonist suggests a focus on its ability to activate or induce thermogenically active adipocytes in preclinical models.

Interactive Data Table 1: Rodent Models Used in Metabolic Research

| Model Type | Examples | Relevant Metabolic Perturbations | Key Characteristics |

| Diet-Induced Obesity | C57BL/6 Mice, Wistar Rats | Obesity, Insulin Resistance, Glucose Intolerance, Metabolic Syndrome | Mimics human diet-induced conditions; susceptibility varies by strain and diet composition. nih.govcriver.comnih.gov |

| Genetic Models | Zucker Fatty Rat | Obesity, Insulin Resistance, Hyperlipidemia | Defective leptin signaling; exhibits early onset obesity. criver.com |

Interactive Data Table 2: Aspects of Adipose Tissue Biology Investigated in Animal Models

| Aspect Investigated | Relevance to Metabolic Health | Potential Impact of β3-agonists like this compound |

| Brown Adipose Tissue (BAT) Activity | Primary site of non-shivering thermogenesis, energy expenditure. elifesciences.orgsochob.cl | Activation of thermogenesis, increased energy expenditure. researchgate.net |

| White Adipose Tissue (WAT) Browning | Transformation of WAT into beige fat with thermogenic capacity. jfrm.runih.gov | Induction of beige adipocytes, increased thermogenic potential. mdpi.com |

| Adipocyte Morphology and Size | Hypertrophy and hyperplasia linked to obesity and dysfunction. nih.gov | Potential influence on adipocyte size and health. |

| Inflammation in Adipose Tissue | Contributes to metabolic dysfunction in obesity. nih.gov | Potential to modulate inflammation. |

Brown Adipose Tissue (BAT) Activation and Recruitment

Brown adipose tissue (BAT) plays a crucial role in non-shivering thermogenesis, a process that dissipates energy as heat and contributes to the regulation of body temperature and energy balance. scielo.brmdpi.comnih.gov Activation of BAT leads to increased energy expenditure and is considered a potential strategy for combating obesity. scielo.brnih.govfrontiersin.org Studies in various rodent models have demonstrated that β3-adrenergic receptor agonists, including compounds like this compound which acts on this receptor, can effectively increase BAT recruitment and enhance the expression of uncoupling protein 1 (UCP1). frontiersin.orgnih.gov UCP1 is a key protein responsible for mediating thermogenesis in brown and beige adipocytes. scielo.brmdpi.comnih.govsochob.cljfrm.ru Increased UCP1 levels correlate with enhanced thermogenic capacity. jfrm.ru The recruitment of BAT involves an increase in both the mass of brown adipose tissue and the number of brown adipocytes, or UCP1 expression within existing depots. frontiersin.org This pharmacological activation of BAT in animal models has been shown to be associated with beneficial metabolic outcomes, including resistance to obesity and improvement in diabetes parameters. frontiersin.org

White Adipose Tissue (WAT) Remodeling and Beige Adipocyte Formation

White adipose tissue (WAT), traditionally known for energy storage, exhibits plasticity and can undergo a process called "browning" or "beiging". nih.govsochob.cljfrm.rufrontiersin.orgscielo.org.mxmdpi.com This involves the appearance of brown adipocyte-like cells, known as beige or brite adipocytes, within WAT depots. nih.govsochob.cljfrm.rufrontiersin.orgmdpi.com Beige adipocytes share characteristics with classical brown adipocytes, including the presence of multilocular lipid droplets and increased mitochondrial content. nih.govsochob.cljfrm.ru Crucially, beige adipocytes express UCP1 and can contribute to thermogenesis upon appropriate stimulation, such as exposure to cold or activation of β3-adrenergic receptors. nih.govsochob.clmdpi.com β3-AR stimulation is a known inducer of WAT browning in animal models. sochob.clfrontiersin.orgscielo.org.mx This remodeling of WAT into thermogenically active beige fat contributes to increased energy expenditure and can have positive effects on metabolic health. sochob.cljfrm.ruscielo.org.mx The formation of beige adipocytes can occur through the transdifferentiation of mature white adipocytes or the differentiation of specific precursor cells within WAT. nih.govjfrm.rufrontiersin.org

Receptor Occupancy and Pharmacodynamic Marker Studies in Preclinical Animal Systems

Receptor occupancy (RO) studies are essential in preclinical animal systems to quantify the extent to which a therapeutic agent binds to its intended molecular target in vivo. researchgate.netmedpace.comnih.govprecisionformedicine.com These studies provide critical pharmacodynamic (PD) data that help to understand the relationship between drug exposure, target engagement, and biological response. researchgate.netmedpace.comnih.govprecisionformedicine.com For a β3-adrenergic receptor agonist like this compound, assessing receptor occupancy on target cells within adipose tissue provides insights into the compound's interaction with its primary binding site.

Methodological Approaches for Determining Target Engagement

Various methodological approaches are employed to determine target engagement in preclinical animal models. These techniques aim to measure the binding of the drug to its receptor in relevant tissues. Common methods include techniques such as flow cytometry, particularly for targets on cell surfaces, and imaging techniques like Positron Emission Tomography (PET) when a radiolabeled compound is available. researchgate.netmedpace.comnih.govprecisionformedicine.comresearchgate.netrsc.orgbiorxiv.orgmlm-labs.com These methods allow for the quantification of occupied receptors and, in some cases, total receptor levels. The choice of method depends on the nature of the target, the tissue of interest, and the properties of the compound. researchgate.net Careful assay design and validation are crucial to ensure accurate and reliable RO data in animal studies. nih.govprecisionformedicine.com

Correlation of Biological Responses with Target Modulation in Animal Tissues

A key aspect of preclinical pharmacology is establishing a correlation between the level of target engagement and the observed biological responses in animal tissues. researchgate.netnih.gov For this compound, this involves correlating the occupancy of β3-adrenergic receptors in adipose tissue with functional outcomes such as increased UCP1 expression, enhanced thermogenesis, changes in energy expenditure, and alterations in adipose tissue morphology (e.g., WAT browning). By measuring both receptor occupancy and relevant pharmacodynamic markers (e.g., UCP1 protein levels, mitochondrial content, metabolic rate), researchers can determine the degree of target modulation required to elicit a desired biological effect. nih.govresearchgate.net This correlation is vital for understanding the drug's mechanism of action in vivo and for informing subsequent studies. researchgate.netnih.gov Establishing a clear link between target engagement and biological response in preclinical animal models supports the hypothesis that the observed effects are directly mediated by the interaction with the intended target. researchgate.netchemicalprobes.org

Structure Activity Relationship Sar and Chemical Synthesis Research on Talibegron

Elucidation of Key Structural Features for β3-Adrenoceptor Agonism

Identifying the specific parts of a molecule responsible for its interaction with a biological target, such as a receptor, is a key aspect of SAR. For β3-adrenoceptor agonists like Talibegron, research has aimed to pinpoint the structural elements crucial for binding and activating the receptor nih.govnih.gov.

Identification of Pharmacophoric Elements

Pharmacophoric elements are the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response nih.gov. While specific details on the pharmacophoric elements of this compound from the search results are limited, research on β3-adrenoceptor agonists in general highlights the importance of certain structural motifs for binding to the receptor nih.govwikipedia.org. These often include a basic nitrogen atom, a hydroxyl group, and aromatic rings, positioned in a specific three-dimensional arrangement to interact with complementary sites within the receptor's binding pocket nih.gov.

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling play a significant role in SAR analysis and rational drug design nih.govgoogle.comresearchgate.neturan.uanih.gov. Techniques such as molecular docking and pharmacophore modeling are used to predict how a ligand binds to a receptor and to analyze the interactions involved nih.govresearchgate.netnih.gov. These methods can help to understand the geometric and electrostatic interactions between the ligand and the target site longdom.org. For β3-adrenoceptor agonists, computational studies can provide insights into the preferred binding conformations and the key amino acid residues within the receptor that interact with specific parts of the ligand structure nih.gov. This information is valuable for identifying critical structural features and guiding the design of new analogs with improved activity or selectivity nih.govnih.gov.

Design and Synthesis of this compound Analogs for Academic Exploration

The synthesis of analogs, or molecules with similar structures but with specific modifications, is a common practice in academic research to explore the SAR of a compound and to develop new chemical entities with potentially improved properties slideshare.netmit.edu.

Synthetic Methodologies Utilized in this compound Derivative Creation

The synthesis of this compound and its derivatives typically involves standard organic chemistry techniques epo.orggoogleapis.com. While the specific detailed synthetic route for this compound was not explicitly detailed in the search results, the creation of pharmaceutical compounds and their analogs often utilizes methodologies described in general chemical synthesis literature and patents mit.edugoogleapis.comoaepublish.com. These can include various coupling reactions, functional group transformations, and chiral synthesis techniques to ensure the correct stereochemistry, which is often crucial for biological activity slideshare.netmit.edu. The design and synthesis of derivatives allow for systematic variation of different parts of the molecule to study their impact on receptor interaction .

Exploration of Substituent Effects on Receptor Activity and Selectivity

A key aspect of SAR studies involves systematically varying substituents on the core structure of a compound and evaluating the effect of these modifications on its activity and selectivity towards the target receptor epo.orggoogleapis.com. By introducing different chemical groups at specific positions on the this compound structure, researchers can probe the nature of the binding pocket of the β3-adrenoceptor and identify which substituents enhance or diminish activity and selectivity over other adrenergic receptor subtypes (β1 and β2) nih.govnih.gov. This can involve varying the size, electronic properties, lipophilicity, and hydrogen bonding capabilities of the substituents nih.gov. Data from such studies can be used to build predictive models relating structural features to biological outcomes.

Insights from SAR Studies for Rational Ligand Design for β3-Adrenoceptors

The knowledge gained from SAR studies on this compound and its analogs provides valuable insights for the rational design of new β3-adrenoceptor ligands nih.govepo.orggoogleapis.comrsc.org. By understanding which structural features are essential for β3-adrenoceptor agonism and how different modifications influence activity and selectivity, researchers can design novel compounds with a higher probability of possessing the desired pharmacological profile nih.gov. This rational approach, often guided by computational modeling, allows for a more targeted and efficient drug discovery process compared to random screening longdom.orgnih.govresearchgate.net. The goal is to design ligands that bind effectively and selectively to the β3-adrenoceptor, potentially leading to the development of new therapeutic agents targeting conditions where modulating β3-adrenoceptor activity is beneficial wikipedia.orgmdpi.comaging-us.com.

Advanced Research Perspectives and Unexplored Avenues for Talibegron

Deeper Mechanistic Understanding of Talibegron's Cellular Effects

A key area of advanced research involves elucidating the precise molecular mechanisms by which this compound exerts its effects at the cellular level. This goes beyond simple receptor binding to explore the downstream events and regulatory processes.

Investigation of Receptor Trafficking and Desensitization

Receptor trafficking and desensitization are crucial regulatory mechanisms for G protein-coupled receptors (GPCRs), including β3-adrenoceptors. frontiersin.orgnih.govplos.org Desensitization, a process where the receptor's responsiveness to an agonist decreases after prolonged or repeated exposure, often involves phosphorylation of the receptor by kinases such as GPCR kinases (GRKs) and subsequent binding of β-arrestins. frontiersin.orgplos.org This can lead to receptor internalization, where the receptor is moved from the cell surface into intracellular compartments. frontiersin.orgnih.gov

Unlike β1- and β2-adrenoceptors, the β3-adrenoceptor is reported to be relatively resistant to agonist-induced desensitization due to a lack of phosphorylation sites for protein kinase A (PKA) and β-adrenoceptor kinase (βARK) on its C-terminal tail. nih.govmdpi.com However, evidence suggests that regulation of β3-adrenoceptors may involve downregulation of their mRNA and protein levels. nih.gov Further investigation is needed to fully understand the specific mechanisms of this compound-induced β3-adrenoceptor trafficking and desensitization, and how these processes might differ from or be similar to those of other β-adrenoceptor subtypes or agonists. frontiersin.org Understanding these dynamics is critical for predicting long-term efficacy and potential tolerance development with this compound.

Exploration of Biased Agonism at β3-Adrenoceptors

Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor while not activating others. nih.gov GPCRs can couple to multiple intracellular signaling proteins, including different G proteins (e.g., Gs, Gi) and β-arrestins, leading to diverse cellular responses. nih.govemory.edu While β3-adrenoceptors are canonically known to couple primarily to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production, they can also couple to Gi proteins in some cell types. emory.edurjme.ro Furthermore, β-arrestin interaction can lead to G protein-independent signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK). nih.govfrontiersin.org

Research into biased agonism at β3-adrenoceptors is exploring whether specific ligands, including this compound, can preferentially activate Gs-mediated pathways, Gi-mediated pathways, or β-arrestin-mediated pathways. nih.govfrontiersin.org Some compounds have been identified as biased agonists for β3-adrenoceptors, showing preferential signaling through pathways like ERK phosphorylation over cAMP accumulation. frontiersin.org Exploring this compound's potential for biased agonism is important because it could lead to a more nuanced understanding of its therapeutic effects and potentially reveal novel pathways involved in its action. This could also inform the development of next-generation β3-adrenoceptor ligands with tailored signaling profiles for specific therapeutic outcomes.

Application of Systems Biology and Omics Approaches to this compound Research

Systems biology and omics approaches provide powerful tools to study the global biological impact of this compound at a molecular level. These methods allow for the comprehensive analysis of changes in gene expression, protein profiles, and metabolite levels in response to this compound treatment.

Transcriptomic and Proteomic Analysis of this compound-Treated Biological Systems

Transcriptomics involves the study of the complete set of RNA transcripts produced by a genome, while proteomics focuses on the large-scale study of proteins. Applying these techniques to biological systems treated with this compound can reveal the changes in gene expression and protein abundance that occur in response to receptor activation. nih.govfrontiersin.org

Studies utilizing transcriptomic analysis can identify which genes are upregulated or downregulated following this compound administration in specific tissues or cell types known to express β3-adrenoceptors, such as adipose tissue or the urinary bladder. mdpi.comnih.gov This can provide insights into the downstream cellular processes affected by this compound, such as metabolic pathways, signaling cascades, or regulatory networks. Proteomic analysis can complement these findings by identifying changes in protein levels and post-translational modifications, offering a more direct view of the functional machinery of the cell. nih.govfrontiersin.org For instance, proteomic studies could investigate changes in the abundance or phosphorylation status of proteins involved in lipolysis, thermogenesis, or smooth muscle relaxation in response to this compound.

Metabolomic Profiling in Preclinical Models Exposed to this compound

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind – the study of their metabolite profiles. metabolon.comnih.gov Metabolites are small molecules that are the intermediates and products of metabolism. metabolon.com Applying metabolomic profiling in preclinical models exposed to this compound can provide a snapshot of the metabolic state of the organism or tissue and how it is altered by β3-adrenoceptor activation. frontiersin.orgmdpi.comnih.gov

Given the known role of β3-adrenoceptors in regulating metabolic processes like lipolysis and thermogenesis, metabolomic studies could identify changes in lipid profiles, fatty acid metabolism intermediates, or other relevant metabolic markers in response to this compound. mdpi.comrjme.ronih.gov This can help to confirm and expand upon the understanding of this compound's metabolic effects gained from traditional biochemical assays. Metabolomics can also potentially uncover unexpected metabolic pathways influenced by β3-adrenoceptor activation, providing new avenues for research and potentially identifying biomarkers of response or efficacy. metabolon.comnih.govfrontiersin.org Preclinical models, such as rodents, are commonly used for metabolomic studies to investigate the systemic effects of compounds like this compound. frontiersin.orgmdpi.comnih.gov

Role of this compound as a Chemical Probe for β3-Adrenoceptor Biology

Chemical probes are well-characterized small molecules that are used as tools to perturb biological systems and study the function of specific proteins or pathways. uwo.camdpi.com Due to its potency and selectivity for the β3-adrenoceptor, this compound can serve as a valuable chemical probe to investigate the diverse roles and signaling of this receptor in various biological contexts. medchemexpress.comnih.gov

Using this compound as a chemical probe allows researchers to selectively activate β3-adrenoceptors in complex biological systems, such as isolated tissues, cell cultures, or preclinical models, to dissect the specific contributions of this receptor subtype to various physiological processes. medchemexpress.comnih.gov This is particularly useful in tissues where multiple adrenoceptor subtypes are expressed. nih.govmdpi.comrjme.ronih.gov By observing the cellular and physiological responses elicited by this compound, researchers can gain insights into the downstream signaling pathways, functional interactions, and physiological roles of the β3-adrenoceptor. nih.govfrontiersin.org This can include studying its role in smooth muscle relaxation, metabolic regulation, or other emerging areas of β3-adrenoceptor research. mdpi.comrjme.ronih.gov The use of this compound as a probe, potentially alongside selective antagonists or genetic approaches (e.g., receptor knockdown or knockout), can help to definitively link observed biological effects to β3-adrenoceptor activation.

Future Directions in Academic Research on β3-Adrenoceptor Pharmacology Inspired by this compound's Research History

The development and study of β3-adrenoceptor agonists such as this compound have underscored the therapeutic potential of targeting this receptor in various conditions, including overactive bladder, metabolic disorders, and potentially even cardiovascular diseases and certain cancers. mdpi.comnih.govresearchgate.netnih.gov However, the path has also revealed complexities, including species differences in receptor function and expression, as well as challenges in achieving high selectivity with some early compounds. nih.govjci.orgmdpi.com These challenges directly inform future directions in academic research, emphasizing the need for a deeper understanding of β3-adrenoceptor biology and more sophisticated research tools and models.

Addressing Remaining Knowledge Gaps in Adrenergic Signaling

Despite significant advances since the cloning of the β3-adrenoceptor in 1989, several key knowledge gaps persist regarding adrenergic signaling, particularly concerning the β3-adrenoceptor. nih.gov Future academic research, inspired by the complexities encountered with compounds like this compound, should focus on:

Detailed Signaling Pathways: While it is known that β3-ARs primarily couple to Gs proteins, leading to increased cAMP levels, they can also activate alternative pathways, such as the NO-cGMP cascade. nih.govwikipedia.org Further research is needed to fully elucidate the intricate downstream signaling networks activated by β3-ARs in different tissues and cell types. Understanding how these pathways are integrated and how they contribute to the diverse physiological effects of β3-AR activation is crucial. The potential for biased agonism, where ligands selectively activate certain signaling pathways over others, represents a significant area for future investigation. nih.gov

Tissue-Specific Receptor Function and Expression: Although β3-ARs are found in various tissues, including adipose tissue, urinary bladder, heart, and brain, their expression levels and functional roles can vary significantly between tissues and species. nih.govnih.govjci.orgwikipedia.orgrjme.ro Research is needed to precisely map the expression profile of functional β3-ARs in human tissues and to understand the context-dependent nature of their signaling and physiological effects. This is particularly important given the observed differences between rodent and human β3-AR pharmacology. nih.govjci.orgmdpi.com

Mechanisms of Desensitization and Regulation: While β3-ARs are considered relatively resistant to desensitization compared to β1- and β2-ARs, they do undergo regulatory processes, including downregulation. oup.comjci.org Academic research should delve deeper into the mechanisms governing β3-AR desensitization, trafficking, and degradation, as these processes can significantly impact the long-term efficacy of agonists.

Novel Preclinical Models for Studying β3-Adrenoceptor Modulation

The limitations of existing preclinical models, particularly in accurately reflecting human β3-adrenoceptor pharmacology, have been a significant hurdle in drug development. nih.govjci.orgmdpi.com Future academic research should prioritize the development and utilization of novel preclinical models that better recapitulate the human physiological context. This includes:

Improved In Vitro Systems: Developing human cell-based assays that accurately express functional β3-ARs and their associated signaling pathways is crucial. This could involve using induced pluripotent stem cells (iPSCs) differentiated into relevant cell types (e.g., adipocytes, cardiomyocytes, bladder smooth muscle cells) or utilizing advanced 3D cell culture models that mimic tissue architecture and complexity.

Humanized Animal Models: Creating genetically modified animal models that express the human β3-adrenoceptor could provide a more relevant in vivo system for studying the efficacy and specificity of novel ligands. Such models could help overcome the limitations posed by species differences in receptor pharmacology. oup.com Studies using transgenic mice overexpressing the human β3-AR have already provided valuable insights into cardiac function. oup.com

Complex Disease Models: Utilizing and developing preclinical models that better mimic the complex pathophysiology of diseases where β3-ARs are implicated, such as metabolic syndrome, heart failure, and specific cancers, is essential for evaluating the therapeutic potential of β3-AR modulation. mdpi.comnih.govresearchgate.netnih.govnih.govfrontiersin.org This might involve diet-induced obesity models, models of cardiac dysfunction, or syngeneic and patient-derived xenograft models in cancer research. mdpi.comresearchgate.netnih.gov

Advanced Imaging Techniques: Employing advanced imaging techniques, such as PET imaging with selective β3-AR radioligands, could allow for non-invasive assessment of receptor expression and occupancy in living animals, providing valuable data for pharmacokinetic and pharmacodynamic studies in preclinical settings.

By addressing these knowledge gaps and developing more predictive preclinical models, academic research can build upon the foundation laid by the study of compounds like this compound, ultimately accelerating the discovery and development of novel and more effective β3-adrenoceptor-targeted therapies.

常见问题

Q. What experimental models are most appropriate for studying Talibegron’s effects on β3-adrenergic receptor activation?

-

Methodological Answer : this compound’s agonist activity is typically validated using ex vivo rat mesenteric artery preparations pre-contracted with phenylephrine, where its pD₂ value (3.72) quantifies potency . For functional assays, isolated tissue bath systems with force transducers are recommended, paired with dose-response curves to assess relaxation efficacy. Molecular confirmation of β3-AR binding can be achieved via radioligand displacement assays (e.g., using [³H]-CGP-12177) .

-

Key Considerations :

- Control for non-specific effects by comparing responses in β3-AR knockout models or using selective antagonists like SR59230A.

- Ensure tissue viability with pre-contraction validation (e.g., ≥80% of maximum phenylephrine-induced tension) .

Q. How can researchers address conflicting data on this compound’s metabolic effects in lean versus obese murine models?

- Methodological Answer : Discrepancies in ob gene expression and leptin modulation may arise from differences in baseline metabolic states. Standardize protocols by:

-

Using age- and diet-matched cohorts.

-

Quantifying mRNA via qRT-PCR with normalization to housekeeping genes (e.g., Gapdh or Actb).

-

Performing longitudinal serum leptin measurements via ELISA, accounting for circadian variations .

Advanced Research Questions

Q. What mechanisms underlie this compound’s dual effects on vascular relaxation (mesenteric arteries) and systemic leptin regulation?

- Methodological Answer : To dissect tissue-specific signaling, employ:

-

Transcriptomics : RNA-seq of vascular vs. adipose tissues to identify β3-AR downstream targets (e.g., AMPK, eNOS pathways).

-

Conditional Knockout Models : Tissue-specific β3-AR deletion (e.g., Adrb3^flox/flox crossed with SMA-Cre or Adipoq-Cre mice).

-

Calcium Imaging : Compare intracellular Ca²⁺ flux in vascular smooth muscle cells vs. adipocytes .

- Contradiction Resolution :

If vascular and metabolic effects are discordant, evaluate receptor dimerization or biased agonism using BRET/FRET assays .

- Contradiction Resolution :

Q. How can in vitro potency (pD₂) be reconciled with in vivo efficacy for this compound’s therapeutic potential?

- Methodological Answer : Pharmacokinetic-pharmacodynamic (PK/PD) modeling is critical. Steps include:

Tissue Distribution Studies : LC-MS/MS quantification of this compound in target organs (e.g., mesenteric arteries, adipose tissue).

Receptor Occupancy Assays : Autoradiography with [³H]-Talibegron to correlate tissue concentration with β3-AR engagement.

Systems Pharmacology : Integrate omics data (proteomics, metabolomics) to identify compensatory pathways masking in vitro potency .

- Example Workflow :

- In vitro: pD₂ from mesenteric artery relaxation → In vivo: PK modeling → Ex vivo: Receptor occupancy validation → In silico: PBPK/PD simulations .

Methodological Recommendations

- Experimental Design : Use factorial designs to isolate β3-AR-specific effects from off-target actions (e.g., β1/β2-AR blockade) .

- Statistical Rigor : Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known); apply Benjamini-Hochberg correction for omics datasets .

- Reproducibility : Share raw data (e.g., via Zenodo) and protocols (e.g., protocols.io ) per FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。